

A Technical Guide to the Spectroscopic Characterization of 4-Aminonicotinonitrile

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Compound of Interest

Compound Name: 4-Aminonicotinonitrile

Cat. No.: B111998

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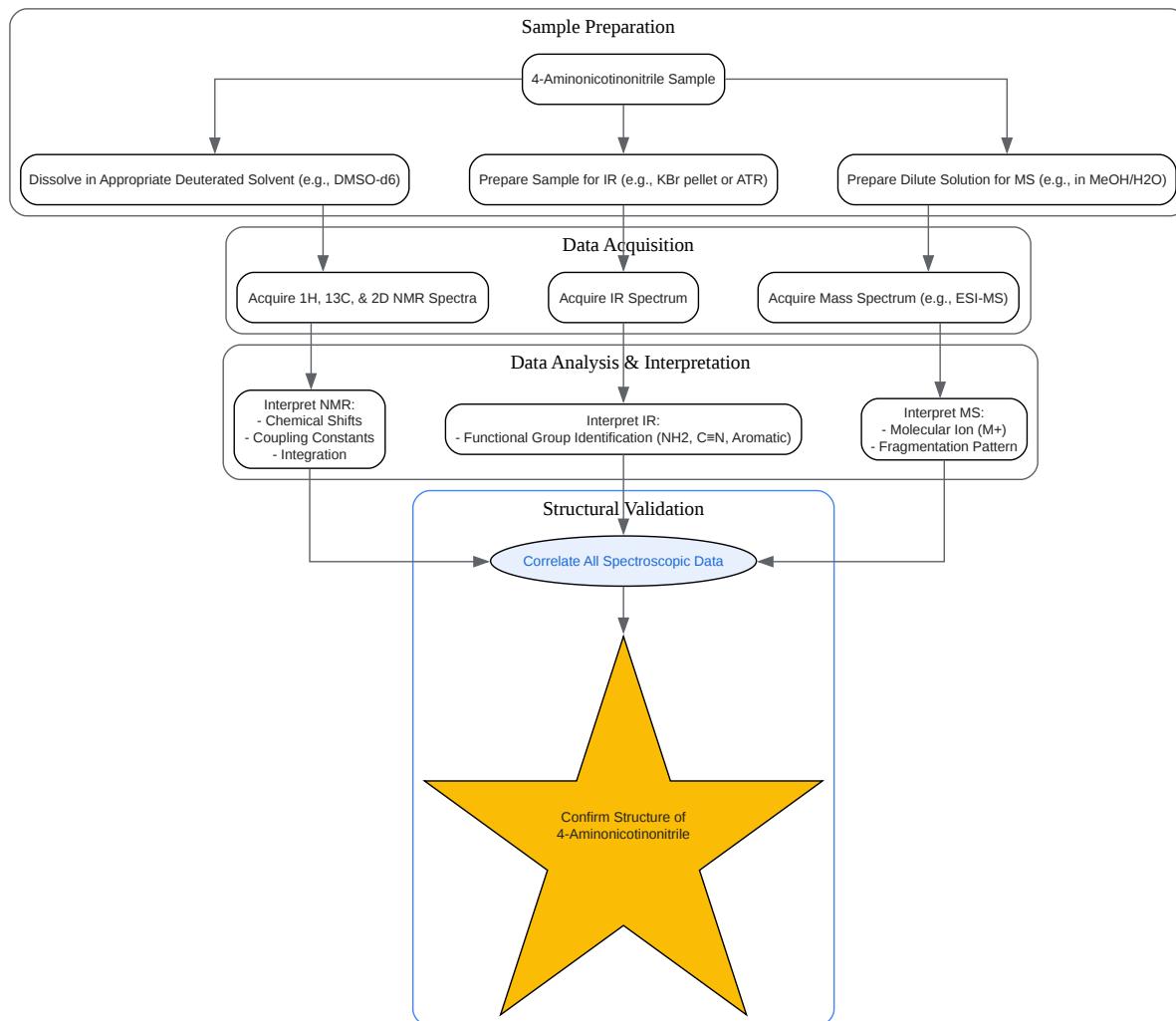
Introduction

4-Aminonicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring functionalized with both an amino group and a nitrile group, makes it a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. Accurate structural elucidation of this compound is paramount for ensuring the integrity of downstream applications.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Aminonicotinonitrile**. In the absence of widely available experimental spectra in public databases, this document leverages established spectroscopic principles and predictive models to offer a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a foundational resource for researchers, enabling them to verify the identity and purity of **4-Aminonicotinonitrile** in a laboratory setting.

Spectroscopic Analysis Workflow

A systematic approach is crucial for the unambiguous structural confirmation of a chemical entity like **4-Aminonicotinonitrile**. The following workflow outlines the logical progression from sample preparation to comprehensive data integration.

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Caption: Workflow for Spectroscopic Characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Aminonicotinonitrile**, ^1H and ^{13}C NMR spectra provide definitive information about the electronic environment of each proton and carbon atom. The predictions herein are based on established substituent effects on the pyridine ring.

[\[1\]](#)[\[2\]](#)

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broader signal for the two protons of the amino group.

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration
H-2	~8.1	Singlet (s)	1H
H-6	~7.9	Doublet (d)	1H
H-5	~6.6	Doublet (d)	1H
-NH ₂	~5.5 - 6.5	Broad Singlet (br s)	2H

Interpretation:

- H-2 and H-6: These protons are adjacent to the ring nitrogen, which is electron-withdrawing, thus they are deshielded and appear at a lower field (higher ppm). The H-2 proton is predicted to be a singlet due to the absence of adjacent protons. The H-6 proton is coupled to H-5, resulting in a doublet.
- H-5: This proton is ortho to the electron-donating amino group, which shields it, causing it to appear at a significantly higher field (lower ppm) compared to other pyridine protons. It is coupled to H-6, appearing as a doublet.
- -NH₂: The amino protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be variable

and is dependent on solvent and concentration.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum should display six unique signals, corresponding to each of the six carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C-4	~158
C-2	~152
C-6	~150
C≡N	~117
C-5	~108
C-3	~95

Interpretation:

- C-4: This carbon is directly attached to the electron-donating amino group, causing it to be the most deshielded carbon in the ring.
- C-2 and C-6: These carbons are adjacent to the ring nitrogen and are significantly deshielded.
- C≡N: The nitrile carbon chemical shift is characteristic and typically appears in the 115-125 ppm range.^[3]
- C-5: Shielded by the adjacent amino group, this carbon appears at a relatively high field.
- C-3: This carbon is positioned between two electron-withdrawing groups (the ring nitrogen and the nitrile group), but its position relative to the strongly donating amino group results in a complex electronic environment, predicted to be significantly shielded.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Aminonicotinonitrile** and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A spectral width of approximately 12 ppm centered at 6 ppm is typically sufficient.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A spectral width of 220-240 ppm is generally used.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of **4-Aminonicotinonitrile** is expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic ring moieties.[4][5]

Predicted IR Absorption Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibrational Mode
N-H	3400 - 3200	Medium-Strong	Asymmetric & Symmetric Stretch
C-H (Aromatic)	3100 - 3000	Medium-Weak	Stretch
C≡N (Nitrile)	2260 - 2220	Strong, Sharp	Stretch
C=C, C=N (Aromatic)	1650 - 1550	Medium-Strong	Ring Stretch
N-H	1640 - 1550	Medium	Bend (Scissoring)

Interpretation:

- N-H Stretch: The presence of a primary amine ($-\text{NH}_2$) is typically indicated by a pair of peaks in the $3400\text{-}3200\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretching vibrations.[6]
- C≡N Stretch: The nitrile group gives rise to a very characteristic strong and sharp absorption band in the $2260\text{-}2220\text{ cm}^{-1}$ region.[7] Its intensity and sharp nature make it a key diagnostic peak.
- Aromatic Ring Stretches: Multiple bands in the $1650\text{-}1550\text{ cm}^{-1}$ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
- N-H Bend: The scissoring vibration of the primary amine group typically appears in the $1640\text{-}1550\text{ cm}^{-1}$ region, often overlapping with the aromatic ring stretches.

Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small, clean spatula tip of solid **4-Aminonicotinonitrile** directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs the background subtraction. Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern offers valuable structural clues.[8]

Predicted Mass Spectrometry Data

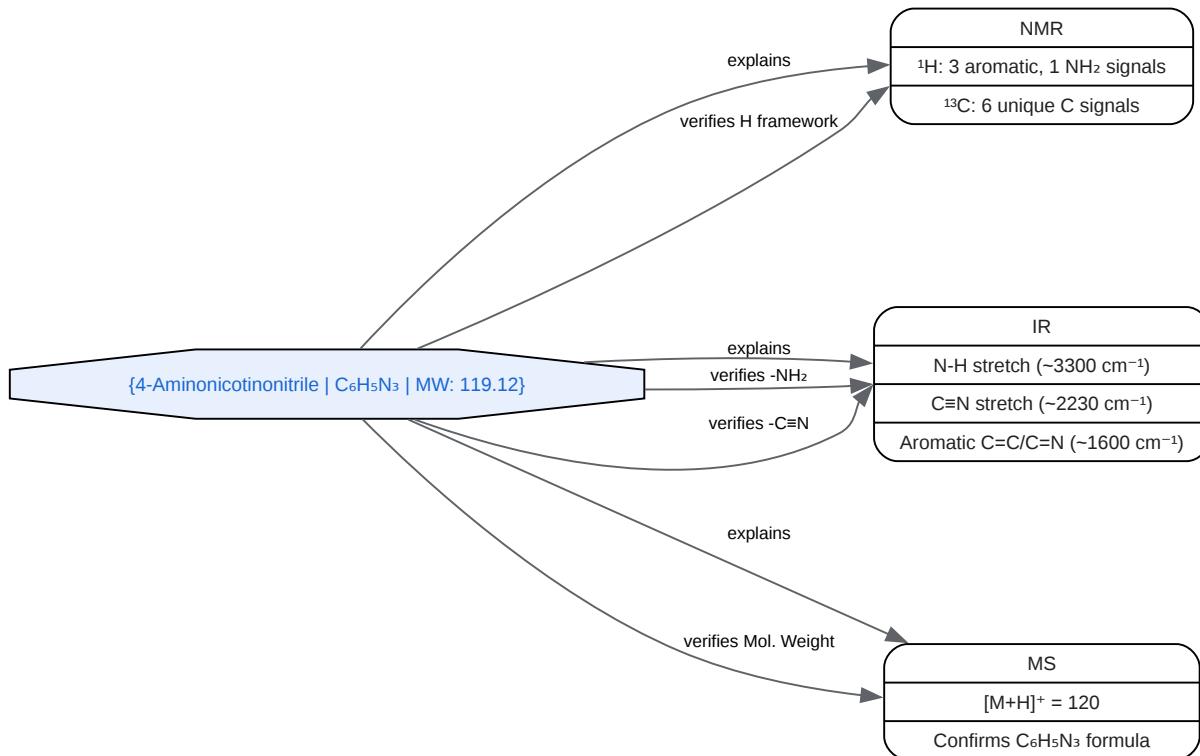
- Molecular Formula: C₆H₅N₃
- Molecular Weight: 119.12 g/mol
- Predicted [M+H]⁺: 120.0556 (for ESI)

Interpretation: Under Electron Impact (EI) ionization, the molecular ion (M⁺) at m/z = 119 would be expected. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) at m/z = 120 would be the dominant ion in the full scan spectrum.

Plausible Fragmentation Pathways: The fragmentation of pyridine derivatives often involves the loss of small, stable neutral molecules.[\[6\]](#)[\[9\]](#)

- Loss of HCN (m/z 27): A common fragmentation pathway for pyridine rings is the cleavage and loss of hydrogen cyanide, which would lead to a fragment ion at m/z = 92.
- Loss of H₂CN₂ (from amino and nitrile groups): A rearrangement followed by fragmentation could lead to the loss of cyanamide, resulting in a fragment ion.

The correlation between these different spectroscopic techniques provides a self-validating system for structural confirmation.



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Caption: Correlation of Spectroscopic Data for Structural Elucidation.

Experimental Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **4-Aminonicotinonitrile** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

- Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μ L/min). Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
- Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the protonated molecular ion (m/z 120) as the precursor ion and applying collision energy (Collision-Induced Dissociation, CID).
- Data Analysis: Analyze the full scan spectrum to identify the $[M+H]^+$ ion and confirm its m/z value. Use the high-resolution data to calculate the elemental composition. Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of **4-Aminonicotinonitrile**. By integrating the predicted data from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chemical intermediate. The causality behind the predicted spectral features is rooted in the fundamental principles of how molecular structure dictates spectroscopic behavior. This self-validating system of correlated data ensures a high degree of confidence in the structural assignment, which is critical for professionals in research and drug development.

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